molecular formula C6H10N2O3 B097862 3-(Hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione CAS No. 16228-00-5

3-(Hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione

Cat. No.: B097862
CAS No.: 16228-00-5
M. Wt: 158.16 g/mol
InChI Key: IVQCQIORBPXQGP-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione, commonly known as DMDM hydantoin (CAS: 6440-58-0), is a formaldehyde-releasing agent (FAR) widely used in cosmetics, personal care products, and industrial applications due to its antimicrobial properties . Its molecular formula is $ \text{C}7\text{H}{12}\text{N}2\text{O}4 $, with a molecular weight of 188.18 g/mol. Structurally, it features a hydantoin core (imidazolidine-2,4-dione) substituted with two hydroxymethyl groups at positions 1 and 3 and two methyl groups at position 3. This configuration enables gradual formaldehyde release, which inhibits microbial growth by cross-linking proteins and nucleic acids .

DMDM hydantoin is regulated globally, with maximum concentrations of 0.6% in the EU and 0.2% in the U.S. . Its efficacy against antibiotic-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans, has been demonstrated in vitro . However, concerns about formaldehyde exposure have led to its classification as a "chemical of high concern" in some jurisdictions .

Properties

IUPAC Name

3-(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione
Source PubChem
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InChI

InChI=1S/C6H10N2O3/c1-6(2)4(10)8(3-9)5(11)7-6/h9H,3H2,1-2H3,(H,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQCQIORBPXQGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066027
Record name 2,4-Imidazolidinedione, 3-(hydroxymethyl)-5,5-dimethyl-
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Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16228-00-5
Record name 3-Hydroxymethyl-5,5-dimethylhydantoin
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Record name 3-Hydroxymethyl-5,5-dimethylhydantoin
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Record name 2,4-Imidazolidinedione, 3-(hydroxymethyl)-5,5-dimethyl-
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Record name 2,4-Imidazolidinedione, 3-(hydroxymethyl)-5,5-dimethyl-
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Record name 3-(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione
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Record name 3-HYDROXYMETHYL-5,5-DIMETHYLHYDANTOIN
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Preparation Methods

Reaction Mechanism and Conditions

The reaction involves cyclizing acetone with ammonium carbonate and potassium cyanide in aqueous ethanol. Key parameters include:

  • Molar ratios : Acetone (0.1 mol), ammonium carbonate (0.6 mol), and potassium cyanide (0.1 mol).

  • Temperature : Maintained at 55–60°C for optimal cyclization.

  • Workup : Acidification with HCl precipitates the crude product, which is purified via recrystallization from ethanol/water.

Table 1: Standard Conditions for 5,5-Dimethylimidazolidine-2,4-dione Synthesis

ParameterValueSource
Solvent60% Ethanol
Reaction Temperature55–60°C
Reaction Time24–26 hours
Yield70–80%

This method produces the hydantoin core with two methyl groups at position 5, critical for subsequent functionalization.

Alternative Synthetic Routes

Sulfonyl Derivative Rearrangement

Studies on 3-arylsulfonylimidazolidine-2,4-diones demonstrate that sulfonyl groups at position 3 can be replaced via nucleophilic substitution. For example, reacting 5,5-dimethylimidazolidine-2,4-dione with arylsulfonyl chlorides in triethylamine yields sulfonylated intermediates, which might be hydrolyzed to hydroxymethyl derivatives.

Table 2: Reaction Parameters for Sulfonylation

ParameterValueSource
SolventDichloromethane
CatalystTriethylamine
Reaction Time2–4 hours
Yield55–76%

Industrial-Scale Production

Scaling up the synthesis necessitates optimizing cost, yield, and purity. Key industrial adaptations include:

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction times compared to batch processes.

  • Advanced Purification : Chromatography or fractional crystallization to achieve >99% purity.

  • Catalyst Recycling : Recovering triethylamine or K₂CO₃ to minimize waste.

Comparative Analysis of Methods

Efficiency and Yield

  • Bucherer-Bergs Route : High yield (70–80%) but requires toxic cyanide reagents.

  • Sulfonylation-Hydrolysis : Lower yield (55–76%) but avoids cyanide, enhancing safety.

Scalability

Industrial settings favor the Bucherer-Bergs method due to established protocols, despite its environmental drawbacks.

Functional Group Compatibility

Hydroxymethylation via formaldehyde is preferable for simplicity, whereas sulfonylation offers regioselectivity for further modifications .

Scientific Research Applications

Antimicrobial Applications

DMDM hydantoin is widely recognized for its antimicrobial properties, making it a valuable ingredient in numerous products:

  • Personal Care Products:
    • Used in shampoos, conditioners, and skin care formulations to prevent microbial growth.
    • Functions as a preservative by inhibiting bacteria and fungi.
  • Household Products:
    • Incorporated into cleaning agents, detergents, and air fresheners.
    • Effective in preventing spoilage and extending shelf life of products.
  • Industrial Applications:
    • Utilized in adhesives, paints, coatings, and construction materials.
    • Serves as a preservative in resins and polymers used in manufacturing.

Biomedical Research

DMDM hydantoin has found applications in biomedical research:

  • Cell Culture Studies:
    • Used as a component in fixation buffers for preserving cellular structures.
  • Antimicrobial Testing:
    • Employed in studies assessing the efficacy of antimicrobial agents against various pathogens.

Regulatory Status

DMDM hydantoin is subject to regulatory evaluations due to its biocidal properties. It has been evaluated under various regulatory frameworks including REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in the EU and EPA (Environmental Protection Agency) guidelines in the USA.

Data Table: Applications Overview

Application AreaSpecific UsesRegulatory Notes
Personal Care ProductsShampoos, conditioners, skin creamsSubject to cosmetic safety regulations
Household CleaningDetergents, air freshenersEvaluated for human health risks
Industrial ProductsAdhesives, paints, coatingsCompliance with industrial safety standards
Biomedical ResearchCell culture fixation buffersUsed under laboratory safety protocols

Case Studies

  • Synergistic Antimicrobial Composition :
    A study highlighted the effectiveness of combining DMDM hydantoin with glyoxal to enhance antimicrobial activity. The combination demonstrated superior efficacy against a range of microorganisms compared to individual components. This synergy is particularly useful in oil and gas production environments where microbial contamination is a concern .
  • Consumer Products Evaluation :
    An evaluation of consumer products containing DMDM hydantoin revealed its widespread use in cosmetics and personal care items. The study emphasized the importance of proper formulation to ensure safety while maintaining antimicrobial effectiveness .
  • Regulatory Assessment :
    A comprehensive assessment under the EPA's review process outlined the various uses of DMDM hydantoin across multiple sectors. It provided insights into potential risks associated with its use while affirming its role as an essential preservative in many formulations .

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the imidazolidinedione ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Hydantoin Derivatives

Compound Name Substituents Molecular Weight (g/mol) Primary Application Reference
DMDM hydantoin 1,3-bis(hydroxymethyl), 5,5-dimethyl 188.18 Antimicrobial preservative
3-Amino-5,5-diphenylimidazolidine-2,4-dione 3-amino, 5,5-diphenyl 307.34 Crystal structure studies
3-(4-Chlorobenzyl)-5,5-dimethyl derivative 3-(4-chlorobenzyl), 5,5-dimethyl 308.78 Msr(A) efflux pump inhibition
3-(Fluorophenyl)-5,5-dimethyl derivatives 3-[4-fluoro-3-(trifluoromethyl)phenyl], 5,5-dimethyl ~300–350 Antischistosomal agents
S7958 (flavor compound) 3-pyrazol-4-yl, 1-(3-hydroxybenzyl), 5,5-dimethyl 439.47 Bitter taste modulation
Antimicrobial polymers (e.g., PVB-DMH) Poly(vinylbenzyl)-modified 5,5-dimethylhydantoin Polymer-dependent Antibacterial nanofibers

Key Observations :

  • Hydroxymethyl groups in DMDM hydantoin enable formaldehyde release, distinguishing it from non-FAR analogues .
  • Aryl substitutions (e.g., chlorobenzyl, fluorophenyl) enhance bioactivity in pharmaceutical contexts, such as efflux pump inhibition or antiparasitic effects .
  • Bulkier groups (e.g., diphenyl, naphthyl) improve thermal stability and crystallinity but reduce solubility .

Antimicrobial Efficacy

DMDM hydantoin is compared below with other FARs and hydantoin-based antimicrobials:

Table 2: Antimicrobial Performance Against Pathogens

Compound Efficacy (Log Reduction) Key Pathogens Targeted Mechanism Reference
DMDM hydantoin 3–4 log (24 h) MRSA, C. albicans, VRE Formaldehyde release
Diazolidinyl urea (DAU) 2–3 log (24 h) MSSA, P. aeruginosa Formaldehyde release
3-(4-Chlorobenzyl)-DMH derivatives MIC: 4–16 µg/mL S. epidermidis Efflux pump inhibition
PVB-DMH nanofibers 99.9% reduction (6 h) E. coli, S. aureus Chlorine release + membrane disruption

Key Findings :

  • DMDM hydantoin outperforms other FARs like diazolidinyl urea against resistant strains due to sustained formaldehyde release .
  • Non-FAR hydantoins (e.g., 3-(4-chlorobenzyl)-DMH) act via targeted mechanisms (e.g., blocking efflux pumps), minimizing broad-spectrum toxicity .
  • Polymerized hydantoins (e.g., PVB-DMH) combine physical and chemical antimicrobial action, enabling applications in water purification .

Key Trends :

  • DMDM hydantoin’s synthesis is high-yielding and scalable, favoring industrial use .
  • Complex substitutions (e.g., piperazine-linked dichlorobenzyl groups) require multi-step reactions with lower yields .
  • Transition metal catalysis (e.g., Cu₂O) is critical for introducing aryl groups in pharmaceutical derivatives .

Toxicological and Regulatory Profiles

Compound Toxicity Concerns Regulatory Status Reference
DMDM hydantoin Formaldehyde sensitization Restricted in EU/U.S.; "high concern" in Vermont
S7958 (flavor compound) No genotoxicity (subchronic) FEMA GRAS-approved
3-Amino-5,5-diphenyl derivative Limited data Research-use only

Insights :

  • DMDM hydantoin’s formaldehyde release necessitates strict concentration limits .
  • Flavor-modifying hydantoins (e.g., S7958) exhibit favorable safety profiles due to non-FAR mechanisms .

Biological Activity

3-(Hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione, commonly referred to as MDM hydantoin, is an organic compound belonging to the hydantoin class of chemicals. Its structural features include a hydroxymethyl group and two methyl groups attached to the imidazolidinedione ring. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. This article presents a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

  • Molecular Formula : C7_7H12_12N2_2O3_3
  • Molecular Weight : 172.18 g/mol
  • Structure :
    H2C(OH)C(CH3)2C O NC O N\text{H}_2\text{C}(\text{OH})-\text{C}(\text{CH}_3)_2-\text{C O }-\text{N}-\text{C O }-\text{N}

The biological activity of MDM hydantoin is primarily attributed to its ability to interact with biological macromolecules. The hydroxymethyl group can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function. The imidazolidinedione ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Antimicrobial Activity

Research indicates that MDM hydantoin exhibits significant antimicrobial properties. It has been shown to enhance the biocidal activity of polychloramides against pathogens such as Escherichia coli and Staphylococcus aureus. The compound acts as a "shuttle molecule," facilitating the transfer of oxidative chlorine to microbial surfaces, thereby increasing antimicrobial efficacy .

Case Study: Antimicrobial Efficacy

A study investigated the effects of MDM hydantoin in combination with polychloramides. The results demonstrated that the inclusion of MDM hydantoin significantly improved the antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism was proposed to involve oxidative stress induction in microbial cells due to enhanced chlorine delivery.

Comparative Analysis with Other Compounds

Compound NameKey FeaturesAntimicrobial Activity
DMDM HydantoinContains two formaldehyde moleculesHigh potency
1-Hydroxymethyl-5,5-dimethylhydantoinLacks one methyl groupModerate potency
1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dioneAdditional hydroxymethyl groupsHigher reactivity

MDM hydantoin stands out due to its balance between antimicrobial efficacy and relatively lower toxicity compared to its counterparts .

Toxicological Profile

While MDM hydantoin exhibits promising biological activities, it is essential to consider its safety profile. As a formaldehyde releaser, it poses potential health risks associated with formaldehyde exposure. The compound has been classified as a skin irritant and may cause allergic reactions in sensitive individuals .

Toxicity Values

  • LD50 (Oral, Rat) : 2.0-3.65 g/kg
  • Carcinogenicity : Classified as a known human carcinogen due to formaldehyde release.

Applications in Industry

MDM hydantoin is widely used in various industries due to its antimicrobial properties:

  • Cosmetics : Incorporated as a preservative in shampoos and skin care products.
  • Pharmaceuticals : Investigated for potential use in drug development.
  • Industrial Products : Utilized in formulations for adhesives and coatings.

Q & A

Q. Table 1. Crystallographic Parameters for Imidazolidine-2,4-dione Derivatives

ParameterValueSource
Crystal SystemMonoclinic
Space GroupP2₁
Unit Cell Dimensionsa = 8.5395 Å, b = 8.9377 Å, c = 23.444 Å
β Angle91.066°
Refinement ResidualsR = 0.044, wR = 0.112

Q. Table 2. Key Synthetic Conditions for Derivatives

ConditionOptimal ValueSource
SolventDMF
Temperature50–55°C
Reaction Time24–26 hours
CatalystKI
BaseK₂CO₃

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione
Reactant of Route 2
3-(Hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione

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